Unraveling the Tin-Carbon Bond: A Technical Guide to the History and Discovery of Triphenyltin Compounds
Unraveling the Tin-Carbon Bond: A Technical Guide to the History and Discovery of Triphenyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and fundamental properties of triphenyltin (TPT) compounds. From their origins in the nascent field of organometallic chemistry to their widespread, and later controversial, applications, this document details the key scientific milestones, presents essential physicochemical and toxicological data, outlines detailed experimental protocols for their synthesis, and elucidates the molecular signaling pathways through which they exert their biological effects. This guide is intended to serve as a foundational resource for researchers in chemistry, toxicology, and drug development, offering a consolidated repository of technical information to support further investigation and innovation in the field.
A Historical Perspective: From a Chemical Curiosity to a Global Contaminant
The journey of triphenyltin compounds is intrinsically linked to the broader history of organotin chemistry, which commenced in the mid-19th century. In 1849, the English chemist Edward Frankland reported the synthesis of the first organotin compound, diethyltin (B15495199) diiodide, laying the groundwork for a new field of organometallic chemistry.[1][2] A few years later, in 1852, Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy further solidified the foundations of this emerging discipline.[2]
For much of the following century, organotin compounds remained largely a subject of academic curiosity. Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia made significant contributions to the fundamental understanding of these compounds.[2] However, it was the discovery of their potent biological activities and industrial applications in the mid-20th century, pioneered by G.J.M. van der Kerk and his colleagues in the Netherlands, that catalyzed a surge in research and development.[2]
The 1960s marked a pivotal decade for triphenyltin compounds. Their powerful biocidal properties were recognized and harnessed, leading to their widespread use as fungicides in agriculture, as algicides and molluscicides in marine antifouling paints, and as wood preservatives.[3][4] This period saw the commercialization of several key triphenyltin derivatives, including triphenyltin hydroxide (B78521) (TPTH), triphenyltin acetate (B1210297) (TPTA), and triphenyltin chloride (TPTC).
However, the very properties that made triphenyltin compounds effective biocides—their toxicity and persistence—also raised significant environmental and health concerns. By the latter half of the 20th century, the detrimental impact of these compounds on non-target aquatic organisms became increasingly evident, leading to restrictions and eventual bans on their use in many applications, particularly in antifouling paints.[3] Today, research into triphenyltin compounds continues, driven by the need to understand their long-term environmental fate, their complex toxicological profiles, and their potential as scaffolds for the development of new therapeutic agents.
Physicochemical and Toxicological Properties of Triphenyltin Compounds
The physical, chemical, and toxicological properties of triphenyltin compounds are crucial for understanding their behavior in both laboratory and environmental settings. The following tables summarize key quantitative data for some of the most common triphenyltin derivatives.
Physical and Chemical Properties
| Property | Triphenyltin Chloride (TPTC) | Triphenyltin Hydroxide (TPTH) | Triphenyltin Acetate (TPTA) |
| CAS Number | 639-58-7 | 76-87-9 | 900-95-8 |
| Molecular Formula | C₁₈H₁₅ClSn | C₁₈H₁₆OSn | C₂₀H₁₈O₂Sn |
| Molecular Weight | 385.47 g/mol | 367.03 g/mol | 409.05 g/mol |
| Appearance | White crystalline solid | Odorless white powder | White crystalline solid |
| Melting Point | 108 °C | 121-123 °C | 118-122 °C |
| Boiling Point | 240 °C | Decomposes | Decomposes |
| Water Solubility | Reacts slowly | Insoluble | 28 mg/L |
| Solubility in Organic Solvents | Soluble in many organic solvents | Moderately soluble in most organic solvents | Slightly soluble in most organic solvents |
Note: Data compiled from various sources.
Spectroscopic Data of Triphenyltin Chloride
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the phenyl protons are typically observed in the aromatic region of the spectrum. |
| ¹³C NMR | Resonances for the phenyl carbons are present, with the carbon directly attached to the tin atom showing a characteristic chemical shift. |
| IR Spectroscopy | Characteristic absorption bands for the Sn-C and Sn-Cl bonds, as well as vibrations associated with the phenyl rings, are observed. |
| Mass Spectrometry | The mass spectrum typically shows the molecular ion peak and fragmentation patterns corresponding to the loss of phenyl groups and the chlorine atom. |
Note: Specific peak positions and splitting patterns can vary depending on the solvent and instrument used.
Acute Toxicity Data
| Compound | Species | Route of Administration | LD₅₀ |
| Triphenyltin Acetate | Rabbit | Oral | 30 mg/kg |
| Triphenyltin Chloride | Rat | Oral | 136 mg/kg |
| Triphenyltin Hydroxide | Rat | Oral | 156-360 mg/kg |
| Triphenyltin Hydroxide | Rat | Dermal | 1600 mg/kg |
| Triphenyltin Hydroxide | Mouse | Oral | 240-380 mg/kg |
Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Data compiled from various sources.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of key triphenyltin compounds. These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.
Synthesis of Triphenyltin Chloride
Materials:
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Tin tetrachloride (SnCl₄)
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Phenylmagnesium bromide (PhMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)
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Anhydrous diethyl ether or THF
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Hydrochloric acid (HCl), dilute aqueous solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Recrystallization apparatus
Procedure:
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Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Place a solution of tin tetrachloride in anhydrous diethyl ether or THF in the flask and cool it in an ice bath.
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Slowly add a solution of phenylmagnesium bromide from the dropping funnel to the stirred tin tetrachloride solution. An exothermic reaction will occur, and a white precipitate may form.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and carefully quench it by the slow addition of dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or a mixture of ethanol (B145695) and water.
Synthesis of Triphenyltin Hydroxide
Materials:
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Triphenyltin chloride
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Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
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Ethanol or methanol (B129727)
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Water
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Beaker or flask with a magnetic stirrer
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve triphenyltin chloride in ethanol or methanol in a beaker.
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In a separate beaker, prepare an aqueous solution of sodium hydroxide or potassium hydroxide.
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Slowly add the alkaline solution to the stirred solution of triphenyltin chloride. A white precipitate of triphenyltin hydroxide will form immediately.
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Continue stirring for a short period to ensure the reaction is complete.
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Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted base and salts.
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Dry the product in a desiccator or a vacuum oven at a low temperature to avoid decomposition.
Synthesis of Triphenyltin Acetate
Materials:
-
Triphenyltin chloride
-
Sodium acetate (NaOAc) or silver acetate (AgOAc)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture of toluene (B28343) and isopropanol)
-
Round-bottom flask with a condenser and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve triphenyltin chloride in the chosen solvent in a round-bottom flask.
-
Add sodium acetate or silver acetate to the solution.
-
Heat the mixture to reflux and maintain it for several hours with stirring.
-
Cool the reaction mixture to room temperature.
-
If using sodium acetate, the precipitated sodium chloride can be removed by filtration. If using silver acetate, the precipitated silver chloride is removed.
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The filtrate is then concentrated under reduced pressure to induce crystallization of the triphenyltin acetate.
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The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Signaling Pathways and Mechanisms of Action
Triphenyltin compounds exert their biological effects through a variety of molecular mechanisms, primarily leading to cytotoxicity and endocrine disruption. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways involved.
Mitochondrial-Mediated Apoptosis
Triphenyltin compounds are known to induce apoptosis through the intrinsic mitochondrial pathway. This process is initiated by cellular stress, including DNA damage and the generation of reactive oxygen species (ROS).
Caption: Mitochondrial-mediated apoptosis induced by triphenyltin compounds.
Endocrine Disruption via Nuclear Receptor Agonism
Triphenyltin compounds can act as endocrine disruptors by mimicking natural hormones and binding to nuclear receptors, such as the androgen receptor (AR). This can lead to the inappropriate activation of hormone-responsive genes.
Caption: Endocrine disruption by triphenyltin via androgen receptor agonism.
NF-κB Mediated Apoptosis
Triphenyltin chloride has been shown to induce apoptosis in some cell types through the activation of the NF-κB signaling pathway, which can be triggered by an increase in intracellular calcium levels.
Caption: NF-κB mediated apoptosis induced by triphenyltin chloride.
Conclusion
Triphenyltin compounds represent a fascinating and complex class of organometallic molecules. Their history reflects the broader evolution of chemistry, from fundamental discovery to widespread industrial application and subsequent environmental regulation. This technical guide has provided a detailed overview of their history, key properties, synthesis, and mechanisms of action, intended to equip researchers with the foundational knowledge necessary for their work. As our understanding of the intricate interactions between chemical compounds and biological systems continues to grow, the study of triphenyltin and its derivatives will undoubtedly remain a relevant and important area of scientific inquiry, with potential implications for toxicology, environmental science, and the development of novel therapeutic agents.
